N-cyclopentyl-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine hydrochloride
Description
N-cyclopentyl-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine hydrochloride is a synthetic furopyrimidine derivative characterized by a fused furo[2,3-d]pyrimidine core. The compound features a cyclopentyl group attached to the pyrimidine nitrogen at position 4, along with phenyl substituents at positions 5 and 6 of the fused ring system. The hydrochloride salt form enhances its solubility in polar solvents, a critical factor for bioavailability and pharmacological applications .
Properties
IUPAC Name |
N-cyclopentyl-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O.ClH/c1-3-9-16(10-4-1)19-20-22(26-18-13-7-8-14-18)24-15-25-23(20)27-21(19)17-11-5-2-6-12-17;/h1-6,9-12,15,18H,7-8,13-14H2,(H,24,25,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHGGNGZYJRDES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C3C(=C(OC3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclopentyl-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furo[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclopentyl group: This step often involves the use of cyclopentyl halides in the presence of a base to facilitate nucleophilic substitution.
Addition of diphenyl groups: The diphenyl groups can be introduced via Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boronic acids.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
N-cyclopentyl-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyclopentyl or diphenyl groups, using reagents like alkyl halides or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, Raney nickel), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
N-cyclopentyl-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Medicine: Research is ongoing into its potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations:
- Core Heterocycle: The furo[2,3-d]pyrimidine core (oxygen-containing) in the target compound contrasts with sulfur-containing thieno[2,3-d]pyrimidines and nitrogen-containing pyrrolo[2,3-d]pyrimidines .
- Substituent Effects : The 5,6-diphenyl groups in the target compound introduce significant steric bulk and aromaticity, which may enhance binding to hydrophobic pockets in biological targets. This contrasts with smaller substituents (e.g., methyl or methoxyphenyl groups) in compounds like 13 and 21 .
- Salt Form : Hydrochloride salts (e.g., compound 21 and the target compound) exhibit markedly higher melting points (>280°C) compared to neutral analogs (65–132°C), suggesting improved thermal stability and crystallinity .
Biological Activity
N-cyclopentyl-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action related to this compound, emphasizing its therapeutic potential.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C23H21N3O
- CAS Number : 873305-35-2
Antimicrobial Properties
Recent studies have investigated the antimicrobial properties of this compound. The compound has been evaluated against various bacterial and fungal strains.
-
Antibacterial Activity :
- The compound exhibits varying degrees of antibacterial activity against a range of Gram-positive and Gram-negative bacteria.
- For instance, it has shown effective inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/mL.
- Antifungal Activity :
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Key Enzymes : The compound acts as an inhibitor of chitin synthase (CHS), an enzyme crucial for fungal cell wall synthesis. This inhibition leads to compromised cell wall integrity in fungi.
- Cell Membrane Disruption : It may also disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis.
Case Studies
-
Study on Antifungal Efficacy :
- A study evaluated the efficacy of this compound against clinical isolates of Candida spp. The compound exhibited a high level of effectiveness with an MIC of 2 µg/mL for C. albicans, indicating its potential as a therapeutic agent for fungal infections1.
-
Toxicological Assessment :
- Toxicity studies conducted on human cell lines showed that while the compound was effective against pathogens, it maintained a favorable safety profile with low cytotoxicity at therapeutic concentrations2.
Data Table: Biological Activity Summary
| Activity Type | Target Organisms | MIC Range (µg/mL) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 8 - 32 |
| Escherichia coli | 16 - 64 | |
| Antifungal | Candida albicans | 1 - 16 |
| Aspergillus flavus | 1 - 8 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing furo[2,3-d]pyrimidine derivatives like N-cyclopentyl-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine hydrochloride?
- Methodological Answer : Synthesis typically involves multi-step protocols:
- Core formation : Cyclization of substituted furans or pyrimidine precursors under acidic or basic conditions (e.g., using acetyl chloride as both reagent and solvent for regioselective Friedel-Crafts reactions) .
- Substituent introduction : Reductive amination or nucleophilic substitution to attach cyclopentyl and aryl groups .
- Hydrochloride salt formation : Treatment with HCl gas or aqueous HCl to improve solubility and stability .
Q. How is structural characterization performed for furo[2,3-d]pyrimidine derivatives?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.7–7.9 ppm, methyl groups at δ 2.1–2.5 ppm) .
- HPLC/TLC : Monitors reaction progress and purity (e.g., Rf values reported in EtOAc/hexane systems) .
- Mass spectrometry : Confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can contradictory biological activity data for furo[2,3-d]pyrimidine analogs be resolved?
- Methodological Answer : Contradictions often arise from:
- Structural variations : Minor substituent changes (e.g., fluorine vs. chlorine) alter target binding. For example, 6-(4-fluorophenyl)-furo[2,3-d]pyrimidin-4-amine showed enhanced VEGFR-2 inhibition due to fluorine’s electronegativity .
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or IC50 measurement protocols. Standardize assays using controls like JAK3 inhibitors (e.g., N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride) .
- Case Study : A pyrrolo[2,3-d]pyrimidine analog exhibited anti-tumor activity in murine models but not in vitro, suggesting metabolite activation .
Q. What strategies optimize regioselectivity in furo[2,3-d]pyrimidine functionalization?
- Methodological Answer :
- Directed metalation : Use lithiation or palladium catalysis to control substitution sites .
- Steric/electronic effects : Bulky groups (e.g., diphenyl) direct reactions to less hindered positions. For example, N-aryl-2,6-dimethylfuro[2,3-d]pyrimidin-4-amines were synthesized with >80% regioselectivity using sterically demanding aryl halides .
- Computational modeling : Predict reactive sites via DFT calculations (e.g., Fukui indices for electrophilic attack) .
Q. How do structural modifications influence pharmacokinetic properties of furo[2,3-d]pyrimidines?
- Methodological Answer :
- LogP adjustments : Introduce polar groups (e.g., morpholine, thiomorpholine) to improve water solubility. A study on 4-substituted-2,6-dimethylfuro[2,3-d]pyrimidines showed that N-propyl derivatives had 3-fold higher solubility than ethyl analogs .
- Metabolic stability : Replace metabolically labile groups (e.g., ethynyl with cyclopentyl) to reduce CYP450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
